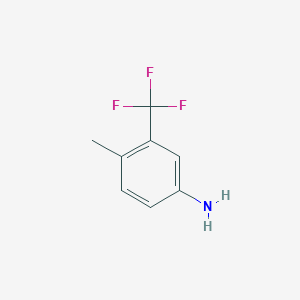

4-Methyl-3-(trifluoromethyl)aniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-methyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-2-3-6(12)4-7(5)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCDCYFEJQHTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372224 | |

| Record name | 4-Methyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65934-74-9 | |

| Record name | 4-Methyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 3 Trifluoromethyl Aniline

Photocatalytic Reduction Utilizing TiO2-based Catalysts

Titanium dioxide (TiO2) has emerged as a promising photocatalyst for the reduction of nitroarenes to anilines. nih.govmdpi.com This method offers a greener alternative to traditional reduction methods that often employ stoichiometric metal reductants. In the presence of a suitable hydrogen source, such as alcohols, and under UV irradiation, TiO2 can effectively catalyze the reduction of the nitro group. mdpi.com Studies have shown that TiO2-mediated photocatalysis can lead to high yields of anilines from their corresponding nitro compounds. mdpi.com The process involves the generation of electron-hole pairs on the TiO2 surface upon photoexcitation, where the electrons are responsible for the reduction of the nitro group. mdpi.com

Flow Chemistry Techniques for Enhanced Reaction Control

Flow chemistry, utilizing microreactors, provides significant advantages over traditional batch processing for nitration and other hazardous reactions. mit.edu The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to better reaction control and enhanced safety. mit.edu This technique is particularly beneficial for exothermic reactions like nitration, minimizing the risk of runaway reactions and improving product selectivity. mit.edu The continuous nature of flow synthesis also allows for easier scalability and process automation.

Chemical Reactivity and Derivatization Studies

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and the regiochemical outcome of such reactions on substituted benzenes is a subject of significant interest.

The directing effects of the substituents on the aromatic ring of 4-Methyl-3-(trifluoromethyl)aniline are crucial in determining the position of electrophilic attack. The amino group is a powerful activating group and an ortho, para-director, meaning it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. Conversely, the trifluoromethyl group is a strong deactivating group due to its electron-withdrawing nature, and it directs incoming electrophiles to the meta position.

In this compound, the amino group is at position 1, the trifluoromethyl group at position 3, and the methyl group at position 4. The powerful ortho, para-directing effect of the amino group dominates. The positions ortho to the amino group are C2 and C6, and the position para is C4. Since the C4 position is already occupied by a methyl group, electrophilic attack is directed primarily to the C2 and C6 positions. The trifluoromethyl group at C3 will sterically hinder attack at C2 and electronically deactivate it, making the C6 position the most likely site for substitution. The methyl group at C4 also directs ortho (to C3 and C5) and para (to C1), reinforcing the activation of the ring but with less influence than the amino group.

Halogenation of aniline (B41778) and its derivatives can often proceed without a catalyst due to the strong activating nature of the amino group. wikipedia.org However, to control the reaction and prevent multiple substitutions, a protective acetylation of the amino group is often required. wikipedia.org In the case of this compound, the presence of the deactivating trifluoromethyl group may necessitate the use of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) for bromination or aluminum chloride (AlCl3) for chlorination, to enhance the electrophilicity of the halogen. A process for a related compound involves bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a radical initiator like AIBN, suggesting alternative pathways for halogenation on a substituted toluene (B28343) ring. tdcommons.org

Oxidation Reactions

The oxidation of anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. wikipedia.org The nitrogen atom of the amino group is susceptible to oxidation, as is the aromatic ring itself.

The direct oxidation of anilines can form nitrosobenzene (B162901) and subsequently nitrobenzene. wikipedia.org For this compound, oxidation could potentially yield 1-methyl-2-nitroso-4-(trifluoromethyl)benzene or 1-methyl-2-nitro-4-(trifluoromethyl)benzene. The synthesis of the related compound 4-nitro-3-trifluoromethylaniline is achieved not by direct oxidation, but by nitrating an acetyl-protected m-(trifluoromethyl)aniline, followed by deprotection. google.com This multi-step process is often preferred as direct oxidation of anilines can be non-selective and lead to polymerization or ring-opening under harsh conditions. wikipedia.orgresearchgate.net

A variety of oxidizing agents are used for the oxidation of anilines. These include:

Potassium permanganate (B83412) (KMnO4) : In neutral solution, it can oxidize aniline to nitrobenzene. wikipedia.orgopenaccessjournals.com

Chromic acid (H2CrO4) : This strong oxidant converts aniline into quinone. wikipedia.org

Peroxides : Benzoyl peroxide is known to oxidize aniline. chemedx.org

Persulfates : Oxidation with persulfates can lead to the formation of polyanilines. wikipedia.org

Ozone (O3) : Ozone has been used as a powerful oxidizing agent capable of cleaving the aromatic ring of aniline. researchgate.netulakbim.gov.tr

The choice of oxidant for this compound would depend on the desired product, with milder reagents required to selectively oxidize the amino group without affecting the methyl group or the aromatic ring.

Interactive Table of Oxidizing Agents for Anilines

| Oxidizing Agent | Potential Product(s) from Aniline |

|---|---|

| Potassium Permanganate | Nitrobenzene, Azobenzene |

| Chromic Acid | Quinone |

| Benzoyl Peroxide | Various oxidation products |

| Ozone | Ring cleavage products (e.g., CO2, H2O) |

| Potassium Dichromate | p-Benzoquinone |

Reduction Reactions of Nitro Groups to Amino Groups

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of anilines. beilstein-journals.org This reaction is particularly relevant for synthesizing substituted anilines that are not easily accessible through direct nitration of the corresponding benzene (B151609) derivative. For instance, the synthesis of a derivative of this compound involves the reduction of a nitro-substituted precursor, 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, using iron and ammonium (B1175870) chloride in methanol (B129727) and water to yield the corresponding aniline. tdcommons.org

Common methods for reducing aromatic nitro groups to amines include:

Catalytic Hydrogenation : This is a widely used industrial method, employing catalysts like palladium, platinum, or nickel with hydrogen gas.

Metal-Acid Systems : Metals such as iron, tin, or zinc in the presence of a strong acid like hydrochloric acid are effective.

Trichlorosilane (B8805176) : A metal-free method for the reduction of nitro compounds to amines using trichlorosilane (HSiCl3) has been developed, offering a convenient alternative. beilstein-journals.org

These reduction methods are generally high-yielding and tolerant of various other functional groups, making them suitable for the synthesis of complex aniline derivatives.

Nucleophilic Substitution Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group attached to an aromatic ring is generally characterized by its high stability and resistance to nucleophilic substitution. This inertness is a consequence of the strong carbon-fluorine bonds and the lack of a low-energy pathway for a nucleophile to displace a fluoride (B91410) ion from the carbon atom.

Research into the direct nucleophilic substitution of the trifluoromethyl group on aromatic compounds, including this compound and its derivatives, is limited, underscoring the group's general non-reactivity under typical nucleophilic conditions. The reaction of aryl triflates with various nucleophiles, for instance, has been shown to have limited synthetic value, often proceeding through attack at the sulfonyl sulfur rather than the carbon of the trifluoromethyl group. dtic.mildtic.mil

However, under specific and often harsh conditions, or through unconventional reaction pathways, the C-F bonds of a trifluoromethyl group can be induced to react. An interesting and novel reaction was observed during efforts to synthesize an internal standard for bicalutamide (B1683754), a drug that contains the 4-cyano-3-(trifluoromethyl)aniline moiety. ufs.ac.za In this study, photolytic irradiation of a bicalutamide derivative in ethanol (B145695) resulted in the unexpected replacement of the aromatic -CF3 group with an ethoxy group (-OEt). The authors noted this transformation as a novel reaction, for which they could not find precedents in existing literature, highlighting the unusual conditions required to activate the trifluoromethyl group towards substitution. ufs.ac.za

This observation suggests that while direct thermal nucleophilic substitution on the trifluoromethyl group of compounds like this compound is not a feasible or common reaction, photochemical or other high-energy methods may provide pathways for such transformations. Nonetheless, for most synthetic applications, the trifluoromethyl group is considered a highly stable substituent.

Table 1: Reactivity of Aryl-CF3 Group with Nucleophiles

| Reaction Type | Conditions | Outcome | Synthetic Utility |

|---|---|---|---|

| Typical Nucleophilic Attack | Standard nucleophilic conditions (e.g., heat, base) | No reaction at the CF3 group | Very Low |

| Photolytic Substitution | UV irradiation in ethanol on a derivative | Replacement of -CF3 with -OEt | Specialized/Novel |

Mechanism of Action as a Catalyst in Organic Reactions

This compound is believed to function as a catalyst in various organic reactions, although the precise mechanism of its action is not fully elucidated. Its catalytic activity is generally attributed to its ability to lower the activation energy of a reaction.

The molecule possesses a nitrogen atom with a lone pair of electrons, characteristic of an amine, which can act as a base or a nucleophile. This is the primary site of catalytic activity. However, the properties of the aniline are significantly modulated by the substituents on the aromatic ring. The methyl group (-CH3) is a weak electron-donating group, while the trifluoromethyl group (-CF3) is a powerful electron-withdrawing group. The strong electron-withdrawing nature of the trifluoromethyl group decreases the electron density on the benzene ring and, by extension, reduces the basicity and nucleophilicity of the amino group compared to aniline itself. chemistrysteps.com

Despite this reduced basicity, the amino group can still participate in catalytic cycles. For instance, in reactions requiring a mild base or a proton shuttle, this compound could serve this role. The trifluoromethyl group, by influencing the electronic properties of the molecule, enhances its reactivity in specific chemical processes.

While it is frequently employed as a starting material or key intermediate in multi-step syntheses, such as that of the antiandrogen drug bicalutamide, these instances represent its role as a reactant rather than a catalyst. wikipedia.orgacs.orggoogle.com In these syntheses, the amino group is transformed, for example, into an amide, which is a stoichiometric reaction, not a catalytic one.

The general mechanism for substituted anilines acting as catalysts often involves:

Protonation/Deprotonation: Acting as a Brønsted-Lowry base to activate a substrate or neutralize an acid byproduct.

Nucleophilic Catalysis: The amino group can act as a nucleophile, forming a reactive intermediate with a substrate, which then reacts further before the catalyst is regenerated.

The specific pathway and the efficiency of this compound as a catalyst would be highly dependent on the particular reaction, the substrates involved, and the reaction conditions. The electronic properties conferred by the trifluoromethyl group make it a unique base and nucleophile, and its catalytic potential is an area that warrants further detailed investigation.

| Aromatic Ring | Provides a rigid scaffold and influences the electronic distribution. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopytcichemicals.com

NMR spectroscopy serves as a fundamental tool for the structural elucidation of 4-Methyl-3-(trifluoromethyl)aniline, offering precise information about the proton and carbon environments within the molecule.

The 1H NMR spectrum provides distinct signals corresponding to the aromatic protons and the methyl group. The aromatic region of the spectrum is characterized by three protons on the substituted benzene (B151609) ring. The chemical shifts and splitting patterns are influenced by the electronic effects of the three substituents: the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the strongly electron-withdrawing trifluoromethyl (-CF₃) group.

The proton ortho to the amino group and meta to the CF₃ group typically appears as a doublet. The proton situated between the methyl and trifluoromethyl groups is expected to show a complex splitting pattern or appear as a singlet-like signal. The proton ortho to the methyl group and meta to the amino group will also appear as a doublet. The methyl protons give rise to a distinct singlet, while the amine protons often appear as a broad singlet.

Table 1: 1H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Splitting Pattern | Proton Assignment |

|---|---|---|

| ~7.43–6.77 | Multiplet | Aromatic Protons (3H) |

| ~3.77 | Broad Singlet | -NH₂ Protons (2H) |

| ~2.34 | Singlet | -CH₃ Protons (3H) |

Data derived from typical spectral values for this compound.

The 13C NMR spectrum is essential for confirming the carbon framework of the molecule. Due to the molecule's asymmetry, eight distinct signals are expected, corresponding to the six carbons of the benzene ring, the methyl carbon, and the carbon of the trifluoromethyl group.

The carbon atom of the trifluoromethyl group is readily identifiable as a quartet due to coupling with the three fluorine atoms (¹J-CF). rsc.org The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents. Carbons bonded to the electron-withdrawing CF₃ group are shifted downfield, while those bonded to the electron-donating NH₂ and CH₃ groups are shifted upfield.

Table 2: 13C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145-150 | C-NH₂ |

| ~130-135 | C-CF₃ (quartet) |

| ~125-130 | Aromatic C-H |

| ~120-125 | Aromatic C-H |

| ~115-120 | C-CH₃ |

| ~110-115 | Aromatic C-H |

| ~123.7 (q, J = 272 Hz) | -CF₃ |

| ~18-20 | -CH₃ |

Assignments are based on established substituent effects and data from similar compounds. rsc.org

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which significantly influences the electronic distribution within the benzene ring and, consequently, the NMR chemical shifts. dovepress.com This strong inductive effect deshields the atomic nuclei, causing their resonance signals to appear at higher chemical shifts (downfield). dovepress.com

In the 1H NMR spectrum, protons ortho and para to the CF₃ group experience the most significant downfield shift. In the 13C NMR spectrum, the carbon atom directly bonded to the CF₃ group is strongly deshielded. rsc.org Furthermore, this carbon appears as a distinct quartet with a large coupling constant (¹J-CF ≈ 270 Hz) due to the one-bond coupling with the three fluorine atoms. rsc.orgacs.org Weaker couplings (²J-CF, ³J-CF) can also be observed with the adjacent carbon atoms, providing further structural confirmation. rsc.org This characteristic C-F coupling is a powerful diagnostic tool in identifying molecules containing the CF₃ group. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopynih.gov

FT-IR spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

N-H Stretching: As a primary aromatic amine, the molecule exhibits two distinct bands in the region of 3300-3500 cm⁻¹. orgchemboulder.commsu.edu These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the amino group. materialsciencejournal.org

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1580-1650 cm⁻¹ region. orgchemboulder.com

Aromatic C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds of the aromatic ring are found in the 1400-1600 cm⁻¹ range.

C-F Stretching: The most intense and characteristic bands for the trifluoromethyl group are the C-F stretching vibrations, which are typically very strong and appear in the 1100-1350 cm⁻¹ region. ias.ac.in

C-N Stretching: The stretching vibration for the aromatic C-N bond is located in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3400-3500 | N-H Asymmetric & Symmetric Stretch (2 bands) |

| 3000-3100 | Aromatic C-H Stretch |

| 2850-2960 | Aliphatic C-H Stretch |

| 1580-1650 | N-H Bend |

| 1400-1600 | Aromatic C=C Stretch |

| 1250-1335 | Aromatic C-N Stretch |

| 1100-1350 | C-F Stretch (Strong) |

Data based on typical IR frequencies for the respective functional groups. orgchemboulder.comias.ac.inmsu.edu

Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FT-IR spectroscopy that allows for the direct analysis of liquid or solid samples with minimal to no preparation. mt.com For this compound, which is a liquid at room temperature, ATR-FTIR is an ideal method for obtaining a high-quality vibrational spectrum. nih.gov

The technique works by passing an infrared beam through a crystal of high refractive index (the ATR crystal), creating an evanescent wave that extends a short distance beyond the crystal surface into the sample. mt.com This interaction provides a spectrum of the sample that is in direct contact with the crystal. The main advantage of ATR-FTIR is its convenience and the ability to analyze neat samples, avoiding the need for solvents that can interfere with the spectrum. This method is widely used for compound identification and quality control in various industries. mt.com It is also highly effective for monitoring the progress of chemical reactions in real-time, as the ATR probe can be directly immersed in the reaction mixture. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet or visible light. For organic molecules like this compound, absorption is typically restricted to functional groups (chromophores) that have valence electrons with low excitation energies. shu.ac.uk

The electronic spectrum of this compound is primarily governed by its aromatic structure and substituents. The benzene ring and its associated π-electron system act as the principal chromophore. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. The key electronic transitions for this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. These are typically high-energy transitions resulting in strong absorption bands. shu.ac.uk For aniline (B41778) derivatives, these bands are characteristic of the substituted benzene ring.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pair of the nitrogen atom in the amino group) to a π* antibonding orbital of the aromatic ring. shu.ac.uk These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions. shu.ac.uk

The presence of the methyl (-CH₃) and amino (-NH₂) groups, acting as auxochromes, can modify the absorption characteristics of the benzene chromophore.

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its placement on the aniline ring significantly influences the molecule's electronic properties and, consequently, its UV-Vis absorption spectrum. nih.gov

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its specific structure. Spectroscopic data for this compound is available, with FT-Raman spectra having been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Studies on structurally similar compounds, such as 4-nitro-3-(trifluoromethyl)aniline (B27955), have utilized FT-Raman and FT-IR spectroscopy to perform complete vibrational assignments of the fundamental modes. kisti.re.kr Such analyses, often supported by computational methods like Density Functional Theory (DFT), allow for the precise correlation of observed spectral bands to specific molecular vibrations, including C-H bending, C-N stretching, and the characteristic vibrations of the -CF₃ group. kisti.re.krtsijournals.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through fragmentation patterns. The fundamental properties of this compound as determined for mass spectrometry are listed below.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₃N | chemicalbook.com |

| Molecular Weight | 175.15 g/mol | nih.govchemicalbook.com |

| Exact Mass | 175.06088375 Da | nih.gov |

This data is crucial for the initial identification of the molecular ion peak in a mass spectrum, confirming the compound's identity.

Single-Crystal X-ray Diffraction Analysis of Derivatives

While single-crystal X-ray diffraction data for this compound itself is not detailed in the searched literature, analysis of closely related derivatives provides significant structural insights. A study on 4-Methoxy-3-(trifluoromethyl)aniline offers a clear example of the type of structural elucidation possible. nih.gov

In the crystal structure of 4-Methoxy-3-(trifluoromethyl)aniline, the molecule exhibits specific bond angles and lengths that are stabilized by various intermolecular interactions. nih.gov The crystal structure is notably stabilized by intermolecular N—H⋯F, N—H⋯N, and C—H⋯F hydrogen-bonding interactions. nih.gov The methoxy (B1213986) group is slightly inclined at an angle of 8.7(4)° to the plane of the benzene ring. nih.gov

Crystal Data for 4-Methoxy-3-(trifluoromethyl)aniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈F₃NO |

| Molecular Weight | 191.15 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.4140 (11) |

| b (Å) | 14.880 (3) |

| c (Å) | 21.304 (4) |

| V (ų) | 1716.3 (6) |

| Z | 8 |

| T (K) | 293 |

Data sourced from a study on 4-Methoxy-3-(trifluoromethyl)aniline. nih.gov

Polymorphism is the ability of a solid material to exist in multiple crystalline forms that differ in their molecular packing arrangements. These different forms, or polymorphs, can have distinct physical properties. While the crystal structure of a single form of the derivative 4-Methoxy-3-(trifluoromethyl)aniline has been successfully determined, comprehensive studies focusing on the potential polymorphism of this or other this compound derivatives are not extensively reported in the available literature. nih.gov

Density Functional Theory (DFT) Calculations

Prediction of Reactivity in Electrophilic Substitution Reactions

DFT calculations are effective in predicting the regioselectivity of electrophilic substitution reactions on the aniline ring. For this compound, the molecule has two key substituents influencing reactivity: the activating, ortho-, para-directing amino group (-NH₂) and methyl group (-CH₃), and the deactivating, meta-directing trifluoromethyl group (-CF₃). DFT calculations, often visualized through Molecular Electrostatic Potential (MEP) maps, can predict the most likely sites for electrophilic attack. researchgate.net Theoretical analysis indicates that the para position relative to the amino group is a primary site of reactivity, a prediction informed by the directing effects of the substituents. The strongly electron-withdrawing trifluoromethyl group directs incoming electrophiles to the positions meta to it, which overlaps with the positions activated by the amino and methyl groups.

Frontier Orbital Analysis (HOMO-LUMO Gap) for Reactivity Prediction

Frontier molecular orbital theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. irjweb.comdergipark.org.tr

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Its energy is related to the ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Its energy is related to the electron affinity.

HOMO-LUMO Gap (ΔE): A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comdergipark.org.tr A small gap suggests the molecule is more reactive.

Calculations for aniline derivatives show that charge transfer occurs within the molecule, which can be analyzed by examining the composition of the frontier orbitals. nih.govdocumentsdelivered.com The HOMO-LUMO gap for this compound, calculated via DFT, helps predict its reactivity.

| Computational Method | Application for this compound | Key Findings |

|---|---|---|

| DFT Geometry Optimization | Calculation of the lowest energy molecular structure. | Provides bond lengths, bond angles, and dihedral angles for theoretical analysis. documentsdelivered.com |

| Electrophilic Reactivity Prediction | Identifies sites on the molecule most susceptible to electrophilic attack. | Reactivity is predicted at the para-position relative to the amino group. |

| HOMO-LUMO Analysis | Determines the frontier orbital energy gap to predict stability and reactivity. | The energy gap indicates the molecule's kinetic stability and potential for intramolecular charge transfer. nih.govdocumentsdelivered.com |

| NBO Analysis | Analyzes intramolecular interactions and electronic stabilization. | Reveals stabilization from hyperconjugative interactions and charge delocalization. nih.gov |

Natural Bond Orbital (NBO) Analysis for Electronic Structure

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular interactions that contribute to the stabilization of a molecule. nih.gov This analysis provides a detailed picture of the electronic structure by examining charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and unfilled orbitals. For substituted anilines, NBO analysis can quantify the stabilization energy associated with interactions between, for example, the lone pair electrons of the nitrogen atom and the antibonding orbitals of the aromatic ring, providing a deeper understanding of the substituent effects on the molecule's electronic environment. nih.gov

Solvent Effects Modeling: Polarizable Continuum Models (PCM)

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects without the prohibitive cost of modeling individual solvent molecules. wikipedia.org PCM treats the solvent as a continuous medium with a defined dielectric constant (ε), and the solute is placed in a cavity within this continuum. wikipedia.orgq-chem.com

This model is effective for calculating energies and gradients at the DFT level. wikipedia.org For this compound, PCM simulations have been used to show how its reactivity is altered in different solvents, indicating reduced reactivity in polar aprotic solvents like dimethylformamide (DMF).

Energetic Studies of Compound Formation and Polymorphism

Computational chemistry can be employed to study the thermodynamics of compound formation and the relative stability of different solid-state forms, known as polymorphs. While specific studies on the polymorphism of this compound are not extensively documented in the available literature, DFT calculations are a standard method for such investigations. These energetic studies can predict the most stable crystal lattice arrangement by comparing the energies of various possible packing structures. These calculations would consider intermolecular forces, such as hydrogen bonding, which are known to stabilize crystal structures in related aniline compounds. nih.gov

Molecular Modeling for Structure-Activity Relationship (SAR) Studies

Molecular modeling is a cornerstone of Structure-Activity Relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are crucial, particularly in medicinal chemistry where it serves as a building block for pharmaceuticals. For instance, variations in substituents on the phenyl ring can significantly impact the potency of resulting drugs against specific biological targets.

Computational techniques like molecular docking and molecular dynamics simulations are used to model the interaction of these compounds with protein targets, such as enzymes or receptors. nih.govrsc.org These models help researchers to visualize binding modes, predict binding affinities, and rationally design new derivatives with improved efficacy. The SAR of this compound has been explored to understand how modifications affect its biological activity, for example, in the development of kinase inhibitors for cancer therapy.

Applications in Pharmaceutical and Medicinal Chemistry

Intermediate in Drug Synthesis

4-Methyl-3-(trifluoromethyl)aniline serves as a key building block in the creation of complex active pharmaceutical ingredients (APIs). Its chemical structure allows for its incorporation into larger molecules through various chemical reactions, forming the backbone of several important drugs.

Nilotinib, a potent tyrosine kinase inhibitor used in the treatment of Chronic Myelogenous Leukemia (CML), is synthesized using this compound as a crucial intermediate. asianpubs.orgchemicalbook.com The synthesis involves the condensation of 4-methyl-3-nitrobenzoyl chloride with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, a derivative of this compound. asianpubs.orggoogle.com This is followed by a reduction of the nitro group to an amine, which then undergoes further reactions to yield Nilotinib. asianpubs.org Alternative synthesis routes also highlight the importance of this intermediate, such as the reaction between 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid and 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. chemicalbook.comwipo.int

Avacopan, a drug used to treat ANCA-associated vasculitis, also incorporates this compound in its synthesis. chemicalbook.comgoogle.com The manufacturing process involves a Lewis acid-mediated amidation reaction with 4-methyl-5-(trifluoromethyl)aniline, which is another name for the same compound. chemicalbook.com Avacopan is a selective inhibitor of the complement C5a receptor 1 (C5aR1), and its development represents a significant advancement in the treatment of this autoimmune disease. portico.orgnewdrugapprovals.org

GZD856 is a novel and orally bioavailable inhibitor of the Bcr-AblT315I mutant, a common cause of resistance to imatinib (B729) in CML patients. nih.govnih.gov The synthesis of GZD856 involves the ammonolysis of a key intermediate with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline under basic conditions. nih.govresearchgate.net This aniline (B41778) derivative is prepared from this compound. GZD856 has shown potent antitumor activity in preclinical studies. nih.govmedchemexpress.com

Research into new potential therapeutic agents has led to the synthesis of various substituted pyrimidinylaminobenzamides. In these syntheses, derivatives of this compound are often used as key starting materials to create analogues of existing drugs like Nilotinib. mdpi.com These studies aim to explore how modifications to the chemical structure can lead to improved biological activity.

Enhancement of Drug Efficacy and Specificity

The inclusion of the this compound moiety in a drug's structure can significantly enhance its efficacy and specificity. The trifluoromethyl group, in particular, can lead to stronger binding interactions with the target protein. mdpi.comacs.org For instance, in Nilotinib, the trifluoromethyl group contributes to its high potency and selectivity as a Bcr-Abl kinase inhibitor. chemicalbook.com Similarly, the trifluoromethyl group in GZD856 is crucial for its ability to inhibit the drug-resistant T315I mutant of Bcr-Abl. nih.govnih.gov

Influence of Trifluoromethyl Group on Lipophilicity and Metabolic Stability

The trifluoromethyl (-CF3) group is a key feature of this compound and plays a significant role in the pharmacokinetic properties of drugs derived from it. mdpi.comresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H8F3N | nih.gov |

| Molecular Weight | 175.15 g/mol | nih.govsigmaaldrich.com |

| Boiling Point | 204 °C | sigmaaldrich.com |

| Density | 1.220 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.490 | sigmaaldrich.com |

| CAS Number | 65934-74-9 | sigmaaldrich.comtcichemicals.com |

Anticancer Activity Research

The this compound scaffold is integral to the development of novel anticancer agents, particularly as a component of kinase inhibitors and other cytotoxic compounds. The presence of the trifluoromethyl group often enhances the biological activity of the parent molecule. nih.gov

Derivatives incorporating the this compound moiety have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Research has shown that introducing this fragment into various molecular frameworks can lead to potent antiproliferative activity.

For instance, a series of novel urea (B33335) derivatives were synthesized and tested against eight human cancer cell lines. mdpi.com Compounds containing the trifluoromethylaniline group showed notable IC₅₀ values, in some cases superior to the reference drug Doxorubicin, particularly against pancreatic (PACA2), colon (HCT116), liver (HePG2), and bone (HOS) cancer cell lines. mdpi.com

Similarly, new thiazolo[4,5-d]pyrimidine (B1250722) derivatives bearing a trifluoromethyl group were evaluated for their anticancer potential. nih.gov These compounds exhibited broad-spectrum antiproliferative activity. One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) chemicalbook.comresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant cytotoxicity against melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT) cancer cell lines. nih.gov

Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Urea Derivative | Pancreatic (PACA2) | 22.4 | mdpi.com |

| Urea Derivative | Colon (HCT116) | 17.8 | mdpi.com |

| Urea Derivative | Liver (HePG2) | 12.4 | mdpi.com |

| Urea Derivative | Bone (HOS) | 17.6 | mdpi.com |

| Thiazolo[4,5-d]pyrimidine | Melanoma (A375) | 11.22 | nih.gov |

| Thiazolo[4,5-d]pyrimidine | Melanoma (C32) | 16.51 | nih.gov |

| Thiazolo[4,5-d]pyrimidine | Prostate (DU145) | 26.33 | nih.gov |

| Thiazolo[4,5-d]pyrimidine | Breast (MCF-7/WT) | 33.88 | nih.gov |

The this compound moiety is a key component in the synthesis of several targeted cancer therapeutics, particularly kinase inhibitors. Kinases, such as the RAF family, are crucial regulators of cellular signaling pathways involved in cell proliferation and survival, and their mutation or overexpression is a major driver of cancer. tcichemicals.com

This aniline derivative is a vital intermediate in the production of Nilotinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML). It is also integral to the synthesis of GZD856, an inhibitor of the Bcr-AblT315I mutant kinase. In these contexts, the trifluoromethyl group is thought to enhance binding affinity with the target enzyme.

Furthermore, derivatives of this compound are utilized in research targeting RAF kinases. For example, 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a key structure in the study of RAF kinase inhibitors, where the piperazine (B1678402) group is added to improve solubility and bioavailability. chemicalbook.com

Structure-activity relationship (SAR) studies have consistently highlighted the importance of the 3-(trifluoromethyl)aniline (B124266) group for potent kinase inhibition. In the design of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers, the substitution pattern on the 4-anilino-quinazoline scaffold is critical.

Research has shown that placing a small, lipophilic, electron-withdrawing group at the 3-position (meta-position) of the aniline ring leads to enhanced inhibitory potency. mdpi.com Specifically, the meta-trifluoromethyl substitution on the aniline ring resulted in the highest antiproliferative activity against several cancer cell lines when incorporated into a quinazoline (B50416) scaffold. researchgate.net This suggests that the electronic properties of the trifluoromethyl group are crucial for a tight binding conformation within the active site of the kinase. researchgate.net

Potential Anti-inflammatory and Immunosuppressive Properties

While direct studies on the anti-inflammatory or immunosuppressive properties of this compound are not widely documented, its role as a key intermediate in the synthesis of relevant pharmaceuticals provides a strong indication of its potential.

The compound is a critical building block for Avacopan, a drug approved for the treatment of anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis. Vasculitis is a condition characterized by inflammation of blood vessels, driven by an autoimmune response. Avacopan acts as a selective antagonist of the complement 5a receptor (C5aR), a key component of the innate immune system that drives inflammation. The use of this compound in the synthesis of a targeted immunosuppressive agent like Avacopan underscores the value of this chemical moiety in developing treatments for inflammatory and autoimmune disorders.

Furthermore, many heterocyclic compounds that include a trifluoromethyl group, such as certain pyrazole (B372694) derivatives, are known to exhibit significant anti-inflammatory activity. researchgate.netresearchgate.net The trifluoromethyl group can enhance the pharmacological effects of these molecules, suggesting that its inclusion in novel structures is a promising strategy for developing new anti-inflammatory agents. researchgate.net

Development of Nitric Oxide Photo-Donor Hybrids

The controlled release of nitric oxide (NO), a critical signaling molecule in physiology, is a significant area of therapeutic research. Light-activated NO photodonors (NOPDs) offer precise spatiotemporal control over NO delivery. chemicalbook.com

While research has not specifically focused on this compound for this application, the closely related structural analogue, 4-Nitro-3-(trifluoromethyl)aniline (B27955) , is a well-established NOPD. chemicalbook.comresearchgate.netresearchgate.net In this molecule, the presence of the electron-withdrawing trifluoromethyl group ortho to the nitro group forces the nitro group into a twisted geometry. researchgate.net This conformation facilitates the photo-induced release of nitric oxide upon irradiation with visible light. researchgate.netresearchgate.net

This principle has been used to create sophisticated molecular hybrids where the 4-nitro-3-(trifluoromethyl)aniline unit is conjugated with other functional components, such as photosensitizers or targeting moieties, to create multifunctional therapeutic agents. chemicalbook.com These hybrids can simultaneously deliver NO and another therapeutic action (like photodynamic therapy) to a specific site, highlighting the utility of the trifluoromethylaniline scaffold in advanced drug delivery systems. chemicalbook.com

Toxicological Profile and Safety Considerations in Research Settings

Acute Toxicity: Oral, Dermal, and Inhalation

4-Methyl-3-(trifluoromethyl)aniline is classified as harmful through multiple routes of exposure based on toxicological data. It is designated as a Category 4 acute toxicant for oral, dermal, and inhalation exposures. fishersci.comfishersci.nl This classification indicates that the substance can cause significant harm if swallowed, if it comes into contact with the skin, or if it is inhaled. fishersci.com The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals assigns specific hazard statements to this compound, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). nih.gov

Table 1: Acute Toxicity Hazard Statements

| Hazard Code | Statement | Toxicity Category |

|---|---|---|

| H302 | Harmful if swallowed | Category 4 (Oral) |

| H312 | Harmful in contact with skin | Category 4 (Dermal) |

Skin and Eye Irritation

Direct contact with this compound poses a significant risk of irritation. The compound is classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2/2A). fishersci.comfishersci.nlechemi.comangenechemical.com The corresponding GHS hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). nih.govechemi.com Skin contact may lead to inflammation, characterized by symptoms such as itching, scaling, redness, or blistering. aksci.com Due to its irritant properties, preventing direct contact with the skin and eyes is a primary safety concern during handling.

Hazard Classification (e.g., GHS, OSHA)

This chemical is considered hazardous by the Occupational Safety and Health Administration (OSHA) 2012 Hazard Communication Standard (29 CFR 1910.1200). fishersci.com Under the GHS, it is assigned several hazard classes. In addition to its acute toxicity and irritation potential, it is also classified by some suppliers as a Specific Target Organ Toxicant for single exposure (Category 3), with the potential to cause respiratory irritation (H335). nih.govechemi.comangenechemical.com

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

Note: The percentage of companies notifying this classification to ECHA varies. For H302, H312, and H332, it is 13%, while for H315 and H319 it is 100%, and for H335 it is 89.1%. nih.gov

Environmental Fate and Mobility

The environmental impact of this compound is a key consideration. Some data suggests it is very toxic to aquatic life with long-lasting effects. afgsci.com

Information regarding the persistence and degradability of this compound indicates that it may be persistent in the environment. fishersci.nl One source states the substance is not readily biodegradable. afgsci.com Its immiscibility with water further suggests that it may persist, particularly in soil and sediment. fishersci.nl

The compound is described as immiscible in water. fishersci.nl This low water solubility significantly affects its mobility in the environment. Substances that are immiscible with water tend to have low mobility in aqueous systems and are more likely to adsorb to soil and organic matter. This is supported by its predicted pKa of 3.81, suggesting its properties are pH-dependent. chemicalbook.com

Safe Handling and Laboratory Practices

Given its hazardous properties, strict safety protocols must be followed when handling this compound in a research setting.

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low. fishersci.comechemi.com Eyewash stations and safety showers must be readily accessible. fishersci.com

Personal Protective Equipment (PPE) :

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards. echemi.comangenechemical.com

Skin Protection : Chemical-impermeable gloves (e.g., nitrile rubber) must be worn and inspected before use. echemi.comangenechemical.com A lab coat or fire/flame resistant and impervious clothing should be worn to prevent skin contact. echemi.com

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter should be used. echemi.com

Handling Procedures : Avoid all personal contact, including inhalation of vapors or mists and contact with skin and eyes. echemi.comafgsci.com Do not eat, drink, or smoke in areas where the chemical is handled. tcichemicals.com Wash hands thoroughly after handling. fishersci.com

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. fishersci.comafgsci.com Store under an inert gas, as the compound may be moisture-sensitive. afgsci.com

Spill and Disposal : In case of a spill, evacuate the area and ensure adequate ventilation. echemi.com Prevent the substance from entering drains. afgsci.com Absorb spills with inert material (e.g., sand, earth) and place in a suitable, closed container for disposal. sdfine.com Dispose of the chemical and its container at an approved waste disposal plant. fishersci.com

Personal Protective Equipment (PPE)

When working with this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. echemi.comfishersci.com

Eye and Face Protection: Tightly fitting safety goggles or glasses that conform to EN 166 (EU) or NIOSH (US) standards are required to protect the eyes from splashes. echemi.com

Skin Protection: Impervious and fire- or flame-resistant clothing, such as a long-sleeved lab coat, should be worn. echemi.com Chemical-resistant gloves that have been inspected prior to use are essential for hand protection. echemi.comthermofisher.com The specific glove material should be chosen based on its resistance to the chemical and the duration of exposure. After handling, hands should be thoroughly washed and dried. echemi.com

Respiratory Protection: In situations where exposure limits may be surpassed or if irritation is experienced, a full-face respirator with an appropriate filter (such as a type ABEK (EN14387) respirator filter) should be used. echemi.comsigmaaldrich.com For small-scale laboratory use, a half mask with a valve filter (EN405) or a half mask (EN140) with a suitable filter is recommended. fishersci.nl

A summary of recommended PPE is provided in the table below.

| Protection Type | Specification | Standard |

| Eye/Face Protection | Tightly fitting safety goggles/glasses | EN 166 (EU) or NIOSH (US) |

| Skin Protection | Impervious, fire/flame resistant clothing; Chemical-resistant gloves | EU Directive 89/686/EEC, EN 374 |

| Respiratory Protection | Full-face respirator, Half mask with filter | EN14387, EN405, EN140 |

Ventilation Requirements (Fume Hoods)

To minimize the risk of inhalation, this compound should be handled in a well-ventilated area. echemi.comaksci.com The use of a laboratory fume hood is crucial to control exposure to vapors and dust. aksci.com Engineering measures, such as ensuring that eyewash stations and safety showers are readily accessible near the workstation, are also critical. fishersci.comfishersci.nl

Emergency Procedures (First Aid)

In the event of accidental exposure to this compound, immediate and appropriate first aid measures must be taken. Medical personnel should be informed about the chemical involved to ensure their own safety and to prevent the spread of contamination. fishersci.nlthermofisher.com

In case of inhalation: The individual should be moved to an area with fresh air. echemi.com If breathing is difficult, oxygen should be administered. echemi.com If the person is not breathing, artificial respiration should be provided, but mouth-to-mouth resuscitation should be avoided if the substance has been ingested or inhaled. echemi.com Immediate medical attention is necessary. echemi.com

In case of skin contact: Contaminated clothing must be removed immediately. echemi.com The affected skin should be washed thoroughly with soap and plenty of water. echemi.com If skin irritation develops or persists, medical advice should be sought. aksci.com

In case of eye contact: The eyes should be rinsed immediately and cautiously with plenty of water for at least 15 minutes, including under the eyelids. fishersci.comfishersci.nl If contact lenses are present, they should be removed if it is safe to do so. aksci.com Medical attention should be obtained if eye irritation continues. aksci.com

In case of ingestion: The mouth should be rinsed with water. echemi.com Vomiting should not be induced. echemi.com If the person is conscious, they may be given water to drink. thermofisher.com Nothing should ever be given by mouth to an unconscious person. echemi.com A poison control center or doctor should be called immediately. echemi.com

A summary of first aid measures is provided in the table below.

| Exposure Route | First Aid Procedure |

| Inhalation | Move to fresh air. Give oxygen if breathing is difficult. Provide artificial respiration if not breathing. Seek immediate medical attention. echemi.com |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and water. Seek medical advice if irritation persists. echemi.comaksci.com |

| Eye Contact | Rinse with water for at least 15 minutes. Remove contact lenses if possible. Seek medical attention if irritation persists. fishersci.comfishersci.nlaksci.com |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Give water to drink if conscious. Seek immediate medical attention. echemi.comthermofisher.com |

Waste Disposal Methods

The disposal of this compound and its containers must be handled in accordance with all applicable federal, state, and local environmental regulations. aksci.comcymitquimica.com It is classified as a hazardous waste. fishersci.nl Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous. aksci.com

Future Research Directions and Unexplored Avenues

Deeper Understanding of Reaction Mechanisms and Kinetics

While synthetic routes to 4-Methyl-3-(trifluoromethyl)aniline and its derivatives exist, a profound understanding of the underlying reaction mechanisms and kinetics is largely unexplored. Future research should prioritize detailed computational and experimental studies to elucidate these aspects. For instance, investigations into the atmospheric degradation of analogous compounds like 4-methyl aniline (B41778) by hydroxyl radicals have been conducted using computational methods. mdpi.com A similar approach for this compound would provide crucial data on its environmental persistence. mdpi.com

Mechanistic studies on synthetic reactions are also vital. Research into metal-free C-H amination has revealed the formation of 1,2,3-triazoline (B1256620) adducts as key reactive intermediates. rsc.org Probing the synthesis of this compound for similar transient species could lead to optimized and more efficient production methods.

Table 1: Proposed Mechanistic Studies for this compound

| Research Area | Proposed Methodology | Key Objectives | Rationale |

| Atmospheric Chemistry | Computational Chemistry (e.g., M06-2X, CCSD(T)), Flow Tube Reactors | Calculate reaction rate coefficients with atmospheric oxidants (•OH, O3); Identify degradation products. | To predict the compound's atmospheric lifetime and environmental fate, drawing parallels to studies on 4-methyl aniline. mdpi.com |

| Synthetic Reactions | In-situ Spectroscopic Analysis (e.g., NMR, IR); Isotope Labeling Studies; Density Functional Theory (DFT) Calculations | Identify transient intermediates and transition states; Determine rate-determining steps; Elucidate catalyst-substrate interactions. | To optimize reaction yields and selectivity by understanding the fundamental steps, inspired by mechanistic work on related amination reactions. rsc.org |

Exploration of Novel Catalytic Applications

The application of this compound and its derivatives in catalysis is a nascent field. The compound itself can serve as a valuable building block for designing novel ligands for transition-metal catalysis. The electronic properties imparted by the methyl and trifluoromethyl groups can be harnessed to tune the activity and selectivity of metallic centers in catalytic cycles. For example, palladium-copper catalysts are used in coupling reactions to form complex molecules. acs.org Designing ligands derived from this compound for such systems is a promising research direction.

Furthermore, derivatives could be investigated as organocatalysts or as components in photocatalytic systems, similar to how novel nanocatalysts are being developed for selective oxidation reactions. mdpi.com

Advanced Materials Development with Tuned Electronic Properties

Aniline derivatives are fundamental monomers for producing polyanilines, a class of conductive polymers with applications in sensors, anti-corrosion coatings, and electronics. The substitution pattern of this compound presents a unique opportunity to synthesize novel polyaniline-type materials with finely tuned electronic properties. The interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethyl group could lead to materials with tailored band gaps, conductivity, and redox potentials.

Future work should focus on the polymerization of this compound and the characterization of the resulting polymers' structural, thermal, and electronic properties. Copolymers with other aniline derivatives could also be explored to create a wider range of materials with intermediate properties.

Targeted Drug Design and Mechanism of Action Elucidation

The this compound core is a recognized pharmacophore in medicinal chemistry. A prominent example is its role as a key intermediate in the synthesis of Ponatinib, a kinase inhibitor used in cancer therapy. tdcommons.org This establishes the scaffold as a valuable starting point for the design of new therapeutic agents.

Future research should leverage this scaffold to design and synthesize novel compound libraries. For instance, it could serve as the hydrophobic amine tail in the development of new succinate (B1194679) dehydrogenase inhibitors (SDHIs) for antifungal applications. acs.org A critical aspect of this research will be the detailed elucidation of the mechanism of action for any new biologically active compounds, moving beyond simple efficacy studies to understand their specific molecular targets and pathways.

Table 2: Framework for Drug Discovery Based on this compound

| Therapeutic Area | Design Strategy | Example Target | Rationale for Scaffold Use |

| Oncology | Kinase Inhibitor Design | Tyrosine Kinases | Build upon the established success of Ponatinib, which contains a related structural motif. tdcommons.org |

| Agriculture | Fungicide Development | Succinate Dehydrogenase (SDH) | Use as a hydrophobic amine component in amide-based fungicides, a proven strategy for SDH inhibitors. acs.org |

| Infectious Diseases | Antibacterial Agents | Bacterial Enzymes | The trifluoromethyl group can enhance metabolic stability and cell permeability of drug candidates. |

Sustainable Synthesis Routes and Green Chemistry Approaches

Developing environmentally benign methods for producing this compound is crucial for its future applications. The principles of green chemistry offer a roadmap for this endeavor. researchgate.netchemistryjournals.net Key areas for exploration include replacing traditional hazardous solvents with greener alternatives like water or ionic liquids and developing energy-efficient processes, potentially using microwave-assisted or flow-chemistry setups. chemistryjournals.net

A particularly promising avenue is the development of metal-free catalytic systems. For example, a sustainable tandem protocol involving the in-situ formation of azides and subsequent cycloaddition in water has been reported for C-H amination, avoiding the need for toxic metal catalysts and organic solvents. rsc.org Adapting such innovative, water-based methods for the synthesis of this compound represents a significant and valuable research goal. rsc.orgresearchgate.net

Table 3: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis | Proposed Green Synthesis |

| Catalyst | Often relies on heavy metal catalysts (e.g., Pd, Cu). acs.org | Aims for metal-free systems or highly efficient, reusable nanocatalysts. rsc.orgmdpi.com |

| Solvent | Typically uses volatile organic compounds (VOCs). | Employs water, supercritical fluids, or biodegradable solvents. rsc.org |

| Process | Batch processing with high energy consumption. | Continuous flow chemistry, microwave-assisted synthesis for improved energy efficiency. chemistryjournals.net |

| Waste | Can generate significant amounts of hazardous waste. | Designed for high atom economy and minimal byproduct formation. researchgate.net |

Comprehensive Environmental Impact Assessments

While basic hazard data is available epa.govnih.govtcichemicals.comsigmaaldrich.comsigmaaldrich.combldpharm.com, a comprehensive assessment of the environmental fate and impact of this compound is lacking. Future research must address this gap to ensure its safe and sustainable use. This includes detailed studies on its biodegradability in soil and water, its potential for bioaccumulation in aquatic organisms, and its ecotoxicity across different trophic levels.

Furthermore, the atmospheric chemistry of the compound warrants investigation. mdpi.com Understanding its reactivity with atmospheric radicals, its potential to contribute to air pollution, and its ultimate degradation products are essential components of a complete environmental profile. The ongoing discussion regarding the classification of certain organofluorine compounds as PFAS (per- and polyfluoroalkyl substances) adds another layer of importance to understanding the environmental behavior of this trifluoromethyl-containing molecule. rsc.org

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 4-Methyl-3-(trifluoromethyl)aniline, and how are they applied?

- Methodological Answer :

- NMR Analysis : ¹H and ¹³C NMR are critical for confirming the aromatic proton environment and substituent positions. For trifluoromethylated anilines, the electron-withdrawing effect of the CF₃ group deshields adjacent protons, causing distinct splitting patterns.

- FT-IR : The C-F stretching vibrations (1100–1250 cm⁻¹) and N-H stretches (~3400 cm⁻¹) are key identifiers.

- UV-Vis : Used to study electronic transitions influenced by the trifluoromethyl group, which alters conjugation and absorption maxima.

- Reference : Similar nitro-trifluoromethyl anilines were analyzed using these techniques, with computational validation via Natural Bond Orbital (NBO) analysis .

Q. How can researchers safely handle this compound in the laboratory?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and lab coats. Fume hoods are mandatory due to potential respiratory irritation (STOT SE 3 classification).

- Storage : Store in a cool, dry place away from oxidizers. The compound’s density (1.220 g/mL) and melting point (38–42°C) suggest stability at room temperature but require protection from light .

- Emergency Protocols : In case of exposure, use eyewash stations and safety showers. Refer to SDS sections 1.4 and 8 for emergency contacts and first-aid measures .

Q. What synthetic routes are reported for this compound, and what are their yields?

- Methodological Answer :

- Improved Synthesis : A two-step process involving nitration followed by catalytic hydrogenation of 2-methyl-3-(trifluoromethyl)nitrobenzene achieves >85% purity. Pd/C or Raney Ni catalysts are preferred .

- Chlorination Alternatives : Chlorination of 2-chloro-3-(trifluoromethyl)aniline (CAS 320-51-4) is not recommended due to regioselectivity issues, leading to byproducts like 4-chloro derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Frontier Orbital Analysis : The HOMO-LUMO gap, calculated via Density Functional Theory (DFT), predicts reactivity at the para position to the amino group. The electron-withdrawing CF₃ group directs electrophiles to the meta position relative to itself.

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, showing reduced reactivity in polar aprotic solvents like DMF .

Q. What strategies resolve contradictions in NMR data for trifluoromethylated aniline derivatives?

- Methodological Answer :

- Decoupling Experiments : Use ¹⁹F-¹H heteronuclear coupling to distinguish overlapping signals. For example, the CF₃ group splits adjacent aromatic protons into quartets.

- Isotopic Labeling : Deuterated analogs (e.g., 4-Trifluoromethylaniline-2,3,5,6-d₄) simplify spectral interpretation by reducing proton multiplicity .

Q. How does the trifluoromethyl group influence the basicity of this compound compared to other substituted anilines?

- Methodological Answer :

- Basicity Measurement : The pKa of the amino group is reduced due to the electron-withdrawing CF₃ group. Titration in non-aqueous solvents (e.g., DMSO) shows a pKa ~3.5, compared to ~4.6 for p-methylaniline.

- Resonance Effects : The CF₃ group withdraws electron density via inductive effects, destabilizing the conjugate acid. This is corroborated by Hammett substituent constants (σₘ = 0.43) .

Q. What are the challenges in scaling up the synthesis of this compound for pharmaceutical intermediates?

- Methodological Answer :

- Byproduct Control : Scaling reactions beyond 200 g batches increases impurities like 4-chloro derivatives. Optimize reaction temperature (<100°C) and use flow chemistry for better heat dissipation .

- Purification : Column chromatography with silica gel (hexane:EtOAc 4:1) isolates the product. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。